molecular formula C12H12N4O B11879580 [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- CAS No. 60437-70-9

[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)-

Cat. No.: B11879580
CAS No.: 60437-70-9
M. Wt: 228.25 g/mol
InChI Key: RNABWAZMTUJJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- is a nitrogen-containing heterocycle featuring a fused triazolo-isoquinolinone core. Key structural features include:

  • Core: A [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one scaffold, which combines a triazole ring fused with an isoquinolinone system.
  • Substituents: A methyl group at position 2 and a methylamino group at position 1.

Properties

CAS No.

60437-70-9

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5-one

InChI

InChI=1S/C12H12N4O/c1-8-14-16-11(15(8)13-2)7-9-5-3-4-6-10(9)12(16)17/h3-7,13H,1-2H3

InChI Key

RNABWAZMTUJJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC3=CC=CC=C3C2=O)N1NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-isoquinolin-5-one with methylamine and a suitable triazole-forming reagent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, forming hydrogen bonds and other interactions that modulate the protein’s activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features and substituents of the target compound with related derivatives:

Compound Name/ID Core Structure Substituents Key Structural Differences
Target Compound [1,2,4]Triazolo[1,5-b]isoquinolinone 2-methyl, 1-(methylamino) Methylamino enhances polarity/H-bonding
Compound 9b [] 1,3,4-Thiadiazole Aryl, hydrazono groups Thiadiazole core vs. triazolo-isoquinolinone
Compound 12a [] Thiazole Aryl, diazenyl groups Thiazole core with diazenyl substituents
Derivatives [1,2,4]Triazolo[1,5-b]isoquinolinone p-Tolyl, aryl groups Aryl substituents increase lipophilicity
Compound [1,2,4]Triazolo[1,5-a]pyrimidinone 5-methyl, 6-nitro Nitro group (electron-withdrawing) vs. methylamino

Key Observations :

  • Compared to ’s nitro-substituted triazolopyrimidinone, the methylamino group may alter electronic properties and metabolic stability .

Physicochemical Properties

  • Polarity: The target’s methylamino group increases polarity vs.
  • Hydrogen Bonding: Methylamino may act as a H-bond donor, contrasting with ’s nitro group (H-bond acceptor).

Biological Activity

The compound [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its therapeutic potential based on recent research findings.

  • Molecular Formula : C₁₅H₁₃N₅O
  • Molecular Weight : 247.251 g/mol
  • CAS Number : 57387-99-2

Research indicates that compounds within the [1,2,4]triazolo[1,5-b]isoquinoline class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown significant inhibitory effects on specific enzymes related to cancer progression and other diseases.
  • Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis in cancer cells through cell cycle arrest and activation of caspases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one derivatives. For instance:

  • Cell Viability Assays : In vitro studies using human breast cancer cell lines (MDA-MB-231) demonstrated that specific derivatives exhibit lower viability percentages compared to standard chemotherapeutics like 5-FU. For example, compound 3a showed a cell viability percentage of 52.5 ± 11.9% against the Luc-4T1 mouse breast cancer cell line after treatment with a concentration of 20 µg/mL .
CompoundCell LineViability (%) at 20 µg/mL
3aLuc-4T152.5 ± 11.9
5-FULuc-4T1Control

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with tumor growth:

  • IC50 Values : Early structure-activity relationship (SAR) studies identified that small apolar substituents enhance inhibitory activity on target enzymes. For instance, compound 19 exhibited an IC50 value significantly lower than others in the series .
CompoundR GroupIC50 (µM)
19Ethyl2.04
13Methyl25.2

Case Studies

A notable case study involved the synthesis and evaluation of a new series of [1,2,4]triazolo[1,5-b]isoquinoline derivatives:

  • Synthesis Method : The derivatives were synthesized from 2,3-diaminoisoquinolinium salts under mild conditions with high yields.
  • Biological Evaluation : The synthesized compounds were tested for their cytotoxic effects on various cancer cell lines and showed promising results in inducing apoptosis and inhibiting cell proliferation.

Q & A

Q. Q: What are the primary synthetic routes for preparing [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one derivatives, and how do reaction conditions influence yields?

A: A copper-catalyzed three-component condensation/Ullmann-type coupling/bicyclization sequence is a key method for synthesizing triazolo-isoquinolinone derivatives. For example, Feng-Cheng Jia et al. (2014) achieved derivatives by reacting 2-halobenzamides, aldehydes, and amidines under CuI catalysis in DMSO at 100°C for 24 hours. Yields varied significantly (45–78%) depending on substituent steric and electronic effects .

Q. Q: How does crystallographic data inform the reactivity of triazolo-isoquinolinone derivatives?

A: X-ray crystallography reveals that the fused triazolo-isoquinolinone system is planar, with substituents (e.g., phenoxy groups) tilted at angles (e.g., 59.3° in ). This planarity stabilizes π-π stacking interactions, influencing binding to biological targets. Hydrogen-bonded dimers (e.g., N–H···O interactions) suggest potential for supramolecular assembly or solid-state reactivity .

Q. Q: How should researchers address contradictions in reported spectral data for triazolo-isoquinolinones?

A: Discrepancies in NMR or mass spectra often stem from:

  • Solvent effects : Polar solvents (DMSO-d6_6) vs. CDCl3_3 alter proton shifts.
  • Tautomerism : Triazolo-isoquinolinones may exhibit keto-enol tautomerism, shifting 1H^1H NMR peaks (e.g., NH protons at δ 10–12 ppm) .
  • Impurity profiles : Side products from incomplete cyclization (e.g., open-chain intermediates) can skew HRMS results. Validate purity via HPLC or recrystallization .

Advanced Pharmacological Profiling

Q. Q: What strategies are used to correlate structural modifications with biological activity in triazolo-isoquinolinones?

A: Structure-activity relationship (SAR) studies focus on:

  • Substituent position : Electron-withdrawing groups (e.g., -CF3_3) at C2 enhance metabolic stability but may reduce solubility.
  • Heterocyclic fusion : Quinazoline-fused derivatives (e.g., ) show improved antimicrobial activity due to increased lipophilicity and DNA intercalation potential .
  • Amine functionalization : Methylamino groups (as in the target compound) improve bioavailability by modulating pKa and membrane permeability .

Q. Q: How can low solubility of triazolo-isoquinolinones in polar solvents be mitigated during purification?

A:

  • Mixed-solvent systems : Use EtOAc/light petroleum (4:6) for flash chromatography to balance polarity .
  • Acid-base extraction : Protonate basic amines (e.g., methylamino groups) with HCl to enhance aqueous solubility, followed by neutralization and recrystallization .
  • Derivatization : Introduce transient protecting groups (e.g., Boc) to improve solubility during HPLC .

Computational Modeling for Reactivity Prediction

Q. Q: How do computational methods aid in predicting regioselectivity in triazolo-isoquinolinone synthesis?

A: DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Cyclization barriers : Lower activation energy for 6-endo-dig cyclization vs. 5-exo-dig pathways in Ullmann couplings.
  • Substituent effects : Electron-donating groups (e.g., -CH3_3) stabilize transition states, favoring higher yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.